molecular formula C4H5BrO2 B041221 2-(Bromomethyl)acrylic acid CAS No. 72707-66-5

2-(Bromomethyl)acrylic acid

Cat. No. B041221
CAS RN: 72707-66-5
M. Wt: 164.99 g/mol
InChI Key: NOOYFQLPKUQDNE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-(Bromomethyl)acrylic acid involves its reaction with different carbonyl compounds in the presence of indium powder in a THF:H2O mixture, leading to the formation of α-methylene-γ-lactones. This process is highlighted in studies demonstrating the direct indium-promoted preparation of these lactones from 2-(Bromomethyl)acrylic acid (Choudhury, Foubelo, & Yus, 1998) and (Choudhury, Foubelo, & Yus, 1999).

Molecular Structure Analysis

While specific studies on the molecular structure analysis of 2-(Bromomethyl)acrylic acid were not directly highlighted, the synthesis pathways suggest a structure conducive to reactions with carbonyl compounds, leading to a variety of products, including α-methylene-γ-lactones. The molecular structure facilitates its reactivity in synthesis processes.

Chemical Reactions and Properties

2-(Bromomethyl)acrylic acid participates in a variety of chemical reactions, such as the indium-promoted preparation of substituted α-methylene-γ-lactones. These reactions showcase its versatility as a chemical building block in organic synthesis. The bromomethyl group activates the acrylic acid for nucleophilic attack, enabling the formation of complex molecules (Choudhury, Foubelo, & Yus, 1999).

Physical Properties Analysis

The physical properties of 2-(Bromomethyl)acrylic acid, such as solubility, boiling point, and melting point, are crucial for its handling and use in laboratory settings. Although specific values were not extracted from the studies, these properties are determined by its chemical structure, which includes a polar carboxylic acid group and a halogenated methyl group.

Chemical Properties Analysis

2-(Bromomethyl)acrylic acid's chemical properties, including its reactivity with carbonyl compounds to form α-methylene-γ-lactones, highlight its utility in organic synthesis. Its ability to undergo reactions under mild conditions is of particular interest for synthesizing complex organic molecules with high efficiency and selectivity (Choudhury, Foubelo, & Yus, 1998).

Scientific Research Applications

  • Emulsion Polymerization : Methyl 2-(Bromomethyl)acrylate (MBrMA) is used as a chain-transfer agent in the emulsion polymerization of methyl methacrylate (MMA), yielding functionalized macromonomers. These macromonomers have potential applications in polymerizations with styrene (Bon, Morsley, Waterson, & Haddleton, 2000).

  • Synthetic Utility in MBH Chemistry : Derivatives of 2-(bromomethyl)-3-aryl-2-propenoic acid show potential in MBH chemistry, particularly in synthesizing new trilides (Zulykama & Perumal, 2009).

  • Synthesis of α-Methylene-γ-Lactones : The indium-promoted reaction of 2-(bromomethyl)acrylic acid with carbonyl compounds leads to the synthesis of α-methylene-γ-lactones, an important chemical structure in various syntheses (Choudhury, Foubelo, & Yus, 1999).

  • Organocatalytic Alkylation : The organocatalytic α-alkylation of aldehydes with 3-substituted 2-(bromomethyl)acrylates produces high diastereo- and enantio-purity α-branched and functionalized aldehydes (Jiménez et al., 2012).

  • Synthesis of Thymine Analogues : 2-(Bromomethyl)acrylic acid reacts with carbodiimides to produce 1,3-disubstituted-5-methylene-6H-pyrimidine 2,4-dione derivatives, which act as Michael acceptors towards various nucleophiles. This is significant in the creation of thymine analogues (Anglada et al., 1996).

  • Preparation of Amino Acid Building Blocks : The synthesis of alkyl 2-(bromomethyl)aziridine-2-carboxylates and alkyl 3-bromoazetidine-3-carboxylates offers promising amino acid building blocks for future synthons (Mangelinckx et al., 2008).

  • Radical Polymerization : Methyl 2-(acyloxymethyl)acrylate homopolymerizes faster than methyl methacrylate, and steric hindrance-assisted polymerization yields higher molecular weight homopolymers (Kobatake, Yamada, & Aoki, 1995).

Safety And Hazards

2-(Bromomethyl)acrylic acid is classified as a skin corrosive (Category 1B) and can cause serious eye damage . It is advised to avoid breathing its dust and to wear protective clothing, gloves, and eye/face protection when handling it . In case of contact with skin or eyes, immediate medical attention is required .

properties

IUPAC Name

2-(bromomethyl)prop-2-enoic acid
Source PubChem
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InChI

InChI=1S/C4H5BrO2/c1-3(2-5)4(6)7/h1-2H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOOYFQLPKUQDNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CBr)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30223008
Record name 2-(Bromomethyl)propenoic acid
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Molecular Weight

164.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Beige crystalline solid; [Sigma-Aldrich MSDS]
Record name 2-(Bromomethyl)propenoic acid
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Product Name

2-(Bromomethyl)acrylic acid

CAS RN

72707-66-5
Record name 2-(Bromomethyl)acrylic acid
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Record name 2-(Bromomethyl)propenoic acid
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Record name 2-(Bromomethyl)propenoic acid
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Record name 2-(bromomethyl)propenoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
133
Citations
PK Choudhury, F Foubelo, M Yus - Tetrahedron letters, 1998 - Elsevier
The reaction of 2-(bromomethyl)acrylic acid (1) with different carbonyl compounds (2) [CH 2 O, (E)-CH 3 CH=CHCHO, Pr i CHO, Bu t CHO, PhCHO, CH 3 (CH 2 ) 5 CHO, cC 6 H 11 CHO…
Number of citations: 52 www.sciencedirect.com
PK Choudhury, F Foubelo, M Yus - Tetrahedron, 1999 - Elsevier
The reaction of 2-(bromomethyl)acrylic acid (2) with different carbonyl compounds 1 [CH 2 O, (E)- CH 3 CH=CHCHO, i PrCHO, t BuCHO, PhCHO, CH 3 (CH 2 ) 5 CHO , cC 6 H 11 CHO, …
Number of citations: 34 www.sciencedirect.com
Y Haldorai, H Van Nguyen, JJ Shim - cheric.org
2-(Bromomethyl) acrylic acid (Aldrich), fullerene (C60, TCI), dichloro benzene (Aldrich), N, N’-dimethylformamide (DMF, Aldrich), sodium azide (NaN3, Merck), tetraethylammonium …
Number of citations: 0 www.cheric.org
JM Anglada, T Campos, F Camps… - Journal of …, 1996 - Wiley Online Library
Carbodiimides react under very mild conditions with 2‐(bromomethyl)acrylic acid at both N atoms to give 1,3‐disubstituted‐5‐methylene‐6H‐pyrimidine 2,4‐dione derivatives in …
Number of citations: 20 onlinelibrary.wiley.com
PK Choudhury, F Foubelo… - The Journal of organic …, 1999 - pubmed.ncbi.nlm.nih.gov
Number of citations: 44 pubmed.ncbi.nlm.nih.gov
LJ Mathias, SA Kusefoglu… - Journal of applied polymer …, 1989 - Wiley Online Library
Copolyesters containing pendent vinylidine groups were prepared in a one‐step synthesis by reacting either chloro‐ or bromoacetic acid with 2‐(bromomethyl)acrylic acid and …
Number of citations: 5 onlinelibrary.wiley.com
Y Haldorai, MN Islam, JJ Shim - Asian Journal of Chemistry, 2014 - researchgate.net
In this report, we prepared a new type of [60] fullerene grafted poly (2-bromomethyl) acrylic acid. First step was the free-radical polymerization of 2-(bromomethyl) acrylic acid by using 2, …
Number of citations: 4 www.researchgate.net
HY Kang, YM Ji, YK Yu, JY Yu, YH Lee… - Bulletin of the Korean …, 2003 - koreascience.kr
In connection with the studies for developing new enzymes that could be useful in organic synthesis, practical preparation of racemic and enantiopure forms of ${\gamma} $-hydroxy-${\…
Number of citations: 12 koreascience.kr
JM Anglada, T Campos, F Camps, JM Moretó, L Pagès - researchgate.net
7 8 Figure 1 without this catalyst). Change of the solvent (ether) did not cause an improvement in yield and the presence of inorganic bases to neutralize the generated hydrogen …
Number of citations: 0 www.researchgate.net
G Vogel, M Woznica, H Gfeller, C Müller… - Chemistry and physics …, 1990 - Elsevier
The structure of lipid B, another betaine lipid from Ochromonas danica (Crysophyceae) has been elucidated by NMR, MS and IR data from the intact lipid and from derivatives obtained …
Number of citations: 34 www.sciencedirect.com

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